molecular formula C10H15N3O2 B1491878 6-(cyclopentylamino)-3-methylpyrimidine-2,4(1H,3H)-dione CAS No. 850076-12-9

6-(cyclopentylamino)-3-methylpyrimidine-2,4(1H,3H)-dione

Cat. No. B1491878
CAS RN: 850076-12-9
M. Wt: 209.24 g/mol
InChI Key: RPBULTTTXGRQLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(cyclopentylamino)-3-methylpyrimidine-2,4(1H,3H)-dione is a small molecule that has been widely studied in recent years due to its many potential applications in scientific research. This molecule has been found to have a variety of biochemical and physiological effects and has been studied for its potential use in drug discovery and development.

Scientific Research Applications

Fluorescence Probes and Biological Pathways

Various derivatives of pyrimidine diones, including those similar to 6-(cyclopentylamino)-3-methylpyrimidine-2,4(1H,3H)-dione, have been synthesized for use as fluorescence probes. These compounds show longer absorption and emission wavelengths than traditional probes, indicating their potential as fluorescent activity-based probes for tracing biological pathways (Prior et al., 2014).

Crystal Structure Analysis

The crystal structure of similar pyrimidine dione derivatives has been analyzed to understand their molecular configurations. Such structural analyses are crucial for the development of new materials and drugs (Schwabenländer et al., 1998).

Synthetic Chemistry and New Derivatives

Research into pyrimidine diones has led to the synthesis of new derivatives with varied applications, including the development of new fluorescent probes and materials with unique properties. These syntheses involve complex reactions such as condensation, ring-closing, and dialkylation reactions (Simo et al., 1999).

Pharmaceutical Applications

Several studies have synthesized and tested derivatives of pyrimidine diones for their anti-inflammatory and hypotensive activities. These studies highlight the potential of these compounds in developing new therapeutic agents (Dong, 2010).

Material Science

Pyrimidine dione derivatives have been explored for their applications in material science, including the synthesis of compounds with potential nonlinear optical properties and as candidates for drug discovery endeavors (Mohan et al., 2020).

properties

IUPAC Name

6-(cyclopentylamino)-3-methyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-13-9(14)6-8(12-10(13)15)11-7-4-2-3-5-7/h6-7,11H,2-5H2,1H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPBULTTTXGRQLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(NC1=O)NC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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